molecular formula C41H32O11 B13839949 1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose

1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose

Cat. No.: B13839949
M. Wt: 700.7 g/mol
InChI Key: IAWBDGWDEQIAPH-IDBFJYASSA-N
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Description

1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose is a derivative of galactofuranose, a sugar molecule that has garnered significant attention in scientific research due to its structural and functional properties.

Preparation Methods

The synthesis of 1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose typically involves the benzoylation of galactofuranose. One common method is a one-step synthesis that uses benzoyl chloride as the benzoylating agent in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycoproteins and glycolipids, which play essential roles in cell signaling and immune response .

Comparison with Similar Compounds

1,2,3,5,6-Penta-O-benzoyl-alpha,beta-galactofuranose can be compared with other benzoylated sugar derivatives such as:

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in specific research contexts.

Properties

Molecular Formula

C41H32O11

Molecular Weight

700.7 g/mol

IUPAC Name

[(2S)-2-benzoyloxy-2-[(2S,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34-,35+,41?/m0/s1

InChI Key

IAWBDGWDEQIAPH-IDBFJYASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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